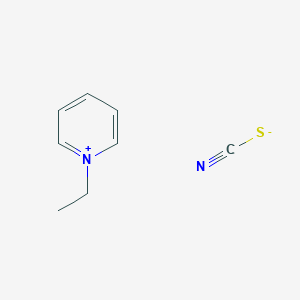

1-Ethylpyridin-1-ium thiocyanate

Description

Properties

CAS No. |

51249-28-6 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

1-ethylpyridin-1-ium;thiocyanate |

InChI |

InChI=1S/C7H10N.CHNS/c1-2-8-6-4-3-5-7-8;2-1-3/h3-7H,2H2,1H3;3H/q+1;/p-1 |

InChI Key |

IOOUFAPHNUEDFB-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The direct reaction of 1-ethylpyridine with silver thiocyanate (AgSCN) in acetonitrile represents a straightforward single-step synthesis.

Reaction Equation:

$$

\text{1-Ethylpyridine} + \text{AgSCN} \xrightarrow{\text{CH}_3\text{CN}} \text{1-Ethylpyridin-1-ium thiocyanate} + \text{Ag}^0 \downarrow

$$

Procedure and Optimization

Key Considerations

- Cost : Silver thiocyanate is expensive, limiting scalability.

- Purity : Residual acetonitrile may require additional drying steps.

Anion Exchange from 1-Ethylpyridin-1-ium Chloride

Two-Step Synthesis

This method involves initial preparation of 1-ethylpyridin-1-ium chloride, followed by anion exchange with potassium thiocyanate (KSCN).

Step 1: Synthesis of 1-Ethylpyridin-1-ium Chloride

$$

\text{Pyridine} + \text{CH}3\text{CH}2\text{Cl} \rightarrow \text{1-Ethylpyridin-1-ium chloride}

$$

- Conditions : Reflux in ethyl chloride or under quaternization conditions.

Step 2: Anion Exchange

$$

\text{1-Ethylpyridin-1-ium chloride} + \text{KSCN} \xrightarrow{\text{Acetone}} \text{this compound} + \text{KCl} \downarrow

$$

Advantages Over Direct Synthesis

- Cost-Effectiveness : Potassium thiocyanate is economical compared to AgSCN.

- Scalability : Suitable for large-scale production due to mild conditions.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Metathesis (AgSCN) | Anion Exchange (KSCN) |

|---|---|---|

| Reagents | AgSCN, 1-Ethylpyridine | 1-Ethylpyridin-1-ium chloride, KSCN |

| Solvent | Acetonitrile | Acetone |

| Reaction Time | 24 hours | 48 hours |

| Yield | 45% | ~80% |

| Purity | Requires purification | High after filtration |

| Cost | High (AgSCN) | Low (KSCN) |

| Scalability | Limited | High |

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium halides or alkali hydroxides.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Halide or hydroxide derivatives.

Scientific Research Applications

1-Ethylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1-ethylpyridin-1-ium thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The specific molecular pathways involved depend on the target organism or cell type .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights: Thiocyanate coordination polymers with 4-cyanopyridine ligands demonstrate isotypic behavior across metals (Cd, Cu, Fe), suggesting that this compound could form similar frameworks with transition metals .

- Biological Relevance : While sodium thiocyanate is monitored in human serum due to its goitrogenic effects (via NIS inhibition), the biological impact of this compound remains unstudied .

Q & A

Basic Research Questions

Q. How can the bonding mode of the thiocyanate anion in 1-ethylpyridin-1-ium thiocyanate be determined experimentally?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to analyze the C-N and C-S stretching frequencies. Compare these frequencies to reference compounds with known bonding modes (e.g., M-NCS vs. M-SCN). For example, thiocyanate in ambidentate configurations shows distinct shifts: N-bonded thiocyanate typically exhibits a C-N stretch near 2050–2100 cm⁻¹, while S-bonded thiocyanate shows a C-S stretch around 750–800 cm⁻¹. Quantitative analysis using spectral differences and reference databases is critical for accurate assignments .

Q. What are the key steps for validating analytical methods to quantify thiocyanate in complex matrices?

- Methodological Answer : Perform recovery tests by spiking known thiocyanate concentrations into samples and measuring recovery rates (ideally 90–110%). Use ANOVA and t-tests to compare inter-group variability and ensure method precision. For example, in plant-based studies, spiking finger millet samples with thiocyanate followed by extraction and UV-Vis analysis validated method accuracy .

Q. How should researchers report the synthesis and characterization of this compound to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for experimental reporting:

- Synthesis : Specify solvents, molar ratios, reaction time/temperature, and purification steps.

- Characterization : Include NMR (¹H/¹³C), FT-IR, and elemental analysis. For novel compounds, provide high-resolution mass spectrometry (HRMS) and X-ray crystallography data if available. Refer to standardized protocols from journals like the Beilstein Journal of Organic Chemistry to avoid redundant descriptions .

Advanced Research Questions

Q. How do crystal packing interactions influence the stability of this compound?

- Methodological Answer : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, in analogous pyridinium thiocyanate structures, N–H⋯S and N–H⋯N interactions dominate, stabilizing the lattice. X-ray diffraction data (space group P21/n, monoclinic system) reveal unit cell parameters (e.g., a = 7.9047 Å, b = 12.138 Å) critical for modeling packing efficiency .

Q. What experimental strategies address kinetic instability in equilibrium studies of thiocyanate complexes?

- Methodological Answer : Use stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria software) to capture rapid equilibria. For iron(III) thiocyanate systems, this approach corrects for time-dependent absorbance decay at high [SCN⁻], yielding accurate equilibrium constants (e.g., log K₁ = 2.3 for Fe(SCN)²⁺) and molar absorptivities. Ensure ionic strength (e.g., 0.5 M) is controlled to minimize activity coefficient artifacts .

Q. How can contradictory findings about thiocyanate’s anti-inflammatory effects be resolved in mechanistic studies?

- Methodological Answer : Contextualize results using dose-response assays and species-specific models. For instance, in renal studies, thiocyanate exhibits an L-shaped association with chronic kidney disease (CKD), where low concentrations are protective but high doses lose efficacy. Use in vitro assays (e.g., MPO inhibition in lung cells) to isolate mechanisms and validate via animal models .

Q. What statistical approaches are recommended for analyzing thiocyanate concentration data across treatment groups?

- Methodological Answer : Apply post-hoc tests like Student-Newman-Keuls (SNK) after ANOVA to identify significant differences between groups. For example, in finger millet studies, SNK tests differentiated thiocyanate levels in red vs. brown varieties (p < 0.05). Use non-parametric tests (e.g., Mann-Whitney U) if data violate normality assumptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.